molecular formula C10H18ClN3O B1426293 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1354960-19-2

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B1426293
CAS No.: 1354960-19-2
M. Wt: 231.72 g/mol
InChI Key: NHBPWVCETJNHEB-UHFFFAOYSA-N
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Description

Basic Structural and Chemical Classification

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS: 1354960-19-2) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family. Its molecular formula is $$ \text{C}{10}\text{H}{18}\text{ClN}_3\text{O} $$, with a molecular weight of 231.72 g/mol. The core structure consists of a five-membered 1,2,4-oxadiazole ring substituted at position 3 with a cyclohexyl group and at position 5 with an ethylamine side chain, which is protonated as a hydrochloride salt (Figure 1).

Key Structural Features:

  • 1,2,4-Oxadiazole Ring : A heterocyclic system containing two nitrogen atoms and one oxygen atom in a 1,2,4-arrangement. The ring exhibits aromaticity due to delocalized π-electrons, with bond lengths and angles consistent with resonance stabilization.
  • Cyclohexyl Substituent : A saturated six-membered carbocycle at position 3, contributing to lipophilicity and steric bulk.
  • Ethylamine Side Chain : A primary amine group at position 5, modified as a hydrochloride salt to enhance solubility and stability.

The IUPAC name reflects its substitution pattern: This compound. Its SMILES notation is CC(N)C1=NC(C2CCCCC2)=NO1.Cl, highlighting the connectivity of functional groups.

Table 1: Molecular Properties

Property Value
Molecular Formula $$ \text{C}{10}\text{H}{18}\text{ClN}_3\text{O} $$
Molecular Weight 231.72 g/mol
Hybridization (Ring) $$ sp^2 $$ for N1, N2, O1
pKa (Amine) ~8.5 (protonated as HCl salt)

The cyclohexyl group enhances membrane permeability, while the hydrochloride salt improves aqueous solubility, making the compound suitable for biological studies.

Historical Context in Oxadiazole Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via condensation of hydroxylamine with cyanogen derivatives. However, its pharmacological potential remained unexplored until the mid-20th century. The discovery of oxolamine (a 1,2,4-oxadiazole derivative) as a cough suppressant in the 1960s marked the beginning of its medicinal applications.

This compound emerged in the early 21st century as part of efforts to optimize heterocyclic compounds for drug discovery. Its design leverages the bioisosteric equivalence of 1,2,4-oxadiazoles to esters and amides, addressing metabolic instability in lead compounds. Synthetic routes involving cyclization of amidoximes or nitrile oxide intermediates became standardized post-2000, enabling scalable production.

Table 2: Milestones in 1,2,4-Oxadiazole Chemistry

Year Development
1884 First synthesis by Tiemann and Krüger
1960 Oxolamine introduced as antitussive
2000 Advancements in cyclodehydration methods
2010 Application in kinase inhibitor design

Significance in Heterocyclic Compound Research

This compound exemplifies the versatility of 1,2,4-oxadiazoles in medicinal chemistry. Its significance arises from three key attributes:

  • Bioisosteric Utility : The 1,2,4-oxadiazole ring mimics ester or amide functionalities while resisting hydrolysis, improving pharmacokinetic profiles. For example, replacing labile amide bonds in protease inhibitors with this scaffold enhances metabolic stability without compromising target binding.

  • Structural Modularity : The cyclohexyl and ethylamine substituents allow tunable interactions with biological targets. Cyclohexyl contributes to hydrophobic binding pockets, while the protonated amine facilitates ionic interactions.

  • Applications in Drug Discovery :

    • Anticancer Agents : Derivatives inhibit kinases (e.g., EGFR, BRAF V600E) by competing with ATP binding.
    • Antimicrobials : The scaffold disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition.
    • Central Nervous System (CNS) Drugs : Lipophilicity enables blood-brain barrier penetration, targeting σ receptors for neuropsychiatric disorders.

Table 3: Research Applications

Application Mechanism Reference
Kinase Inhibition ATP-binding site competition
Antibacterial Activity PBP2a inhibition
CNS Modulation σ receptor antagonism

Recent studies highlight its role in multitargeted inhibitors, such as hybrid molecules combining 1,2,4-oxadiazole and quinazoline moieties for synergistic anticancer effects. Additionally, DNA-conjugated analogs enable high-throughput screening of chemical libraries.

Properties

IUPAC Name

1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPWVCETJNHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound characterized by its oxadiazole ring structure, which is known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H18ClN3OC_{10}H_{18}ClN_{3}O with a molecular weight of 231.72 g/mol. The presence of the cyclohexyl group enhances its solubility and stability, making it suitable for various biological applications .

Biological Activities

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi.
  • Anticancer Potential : The structural characteristics of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine suggest it may act as an anticancer agent. Similar oxadiazole compounds have shown cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerCytotoxic effects on MDA-MB-231, KCL-22, HeLa
Enzyme ModulationInteraction with various enzymes and receptors

The biological activity of this compound is largely attributed to its ability to interact with biological targets:

Receptor Binding : The oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions that can modulate receptor functions.

Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting cancer cell proliferation or microbial growth .

Case Studies and Research Findings

A notable study evaluated the cytotoxicity of various oxadiazole derivatives against cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer potency. Compounds similar to 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine showed varying degrees of effectiveness based on their substituents .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2316.3
Compound BKCL-228.3
Compound CHeLa9.6

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride with structurally analogous compounds, emphasizing substituent effects on molecular properties and applications:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target) Cyclohexyl C₁₀H₁₈ClN₃O 231.73 (calc.) Predicted high lipophilicity (logP ~2.5); potential CNS activity due to cyclohexyl group. No direct pharmacological data available.
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-Fluorophenyl C₉H₉ClFN₃O 229.64 High-purity grades available (99%–99.999%); used in medicinal chemistry for kinase inhibition studies. Fluorine enhances metabolic stability and electrostatic interactions.
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride tert-Butyl C₈H₁₆ClN₃O 205.69 Compact aliphatic substituent; lower steric hindrance than cyclohexyl. Used in fragment-based drug discovery for solubility optimization.
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 2-Methoxyphenyl C₁₀H₁₂ClN₃O₂ 241.68 Demonstrated utility as a precursor in acrylamide synthesis for covalent kinase inhibitors (e.g., KRAS G12C targeting). Methoxy group enables π-π stacking with aromatic residues in proteins.
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride Cyclopentyl C₉H₁₆ClN₃O 217.69 Reduced lipophilicity compared to cyclohexyl analog (logP ~2.0); explored in antiviral screening.
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride Ethyl C₆H₁₂ClN₃O 177.64 High aqueous solubility (≥50 mg/mL); used in combinatorial libraries for lead optimization.
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride Benzoxazole-functionalized C₁₂H₁₃ClN₄O₂ 296.72 Extended conjugation system; UV-active (λmax ~280 nm). Investigated for fluorescence-based imaging probes.

Structural and Functional Insights

  • Lipophilicity and Bioavailability : Cyclohexyl and cyclopentyl derivatives exhibit higher logP values (>2.0) compared to aryl-substituted analogs (e.g., 4-fluorophenyl: logP ~1.8), suggesting improved blood-brain barrier penetration for CNS-targeted applications .
  • Metabolic Stability : Fluorinated (4-fluorophenyl) and methoxy-substituted (2-methoxyphenyl) analogs demonstrate enhanced resistance to cytochrome P450 oxidation, making them preferred candidates for long-acting therapeutics .
  • Synthetic Utility : Ethyl- and tert-butyl-substituted derivatives are favored in high-throughput synthesis due to shorter reaction times (<6 hours) and compatibility with automated purification systems .

Preparation Methods

Synthesis of 3-Cyclohexyl-1,2,4-oxadiazole Intermediate

  • Starting Materials: Cyclohexanecarboxylic acid or cyclohexyl nitrile derivatives serve as precursors to introduce the cyclohexyl substituent at the 3-position of the oxadiazole ring.

  • Amidoxime Formation: The nitrile precursor is converted to an amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.

  • Cyclodehydration: The amidoxime is then cyclized with an appropriate acyl chloride or ester derivative of acetic acid to form the 1,2,4-oxadiazole ring bearing the cyclohexyl substituent.

Introduction of Ethan-1-amine Side Chain

  • The 5-position of the oxadiazole ring is functionalized by reaction with a suitable ethan-1-amine precursor or via reduction of a corresponding nitrile or imine intermediate.

  • Alternatively, the aminoethyl side chain can be introduced by coupling reactions such as amide bond formation followed by reduction or direct nucleophilic substitution.

Conversion to Hydrochloride Salt

  • The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt, improving solubility and stability.

Typical Reaction Conditions and Purification

Step Reaction Type Reagents/Conditions Notes
Amidoxime formation Nitrile + Hydroxylamine Hydroxylamine hydrochloride, base (NaOH), aqueous or alcoholic solvent, room temp to reflux Yields amidoxime intermediate
Cyclodehydration Amidoxime + Acyl chloride/ester Acid chloride or ester, dehydrating agent or heat, solvent (e.g., acetic acid or DMF) Forms 1,2,4-oxadiazole ring
Aminoethyl side chain introduction Nucleophilic substitution or reduction Appropriate amine precursor, reducing agent (e.g., NaBH4 for imine reduction) Introduces ethan-1-amine moiety
Salt formation Amine + HCl HCl in ethanol or ether, room temp Yields hydrochloride salt

Purification is generally achieved by recrystallization or chromatographic techniques to obtain >95% purity, confirmed by NMR and HPLC analyses.

Research Findings and Yields

  • Yields for amidoxime formation and cyclodehydration steps typically range from 60% to 85%, depending on reaction optimization.

  • Aminoethyl side chain introduction yields vary (50%-80%) based on the method (reduction vs substitution) and reagents used.

  • The final hydrochloride salt is isolated as a crystalline solid with high purity (>95%), confirmed by spectroscopic methods (1H NMR, 13C NMR, HRMS) and chromatographic purity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents Reaction Type Typical Yield (%) Characterization Techniques
1 Amidoxime intermediate Hydroxylamine hydrochloride, base Amidoxime formation 70-85 IR, NMR
2 3-Cyclohexyl-1,2,4-oxadiazole Acyl chloride or ester, dehydrating agent Cyclodehydration 60-80 NMR, MS
3 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Aminoethyl precursor, reducing agent Substitution/reduction 50-80 NMR, HPLC
4 Hydrochloride salt HCl in solvent Salt formation Quantitative Melting point, NMR

The preparation of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is achieved through a multi-step synthesis involving amidoxime formation, cyclodehydration to form the oxadiazole ring, introduction of the ethan-1-amine side chain, and conversion to the hydrochloride salt. The methods rely on well-established organic synthesis techniques, including nucleophilic substitution, reduction, and acid-base reactions. The compound is typically obtained in high purity and good overall yield, suitable for further pharmaceutical or chemical applications.

This synthesis aligns with the broader methodologies reported for oxadiazole derivatives in the literature, emphasizing the versatility and robustness of amidoxime cyclization and functional group transformations in heterocyclic chemistry.

Q & A

Basic: What are the common synthetic routes for 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride?

The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine to form the oxadiazole ring, followed by amine functionalization. For example, a thiazole synthesis method () uses chloroacetyl chloride and amines in dioxane with triethylamine as a base. Adapting this, the oxadiazole core can be synthesized via nitrile-amine cyclization under reflux conditions. Purification often involves recrystallization from ethanol-DMF mixtures . Advanced routes may employ microwave-assisted synthesis to enhance reaction efficiency .

Basic: How should researchers handle and store this compound safely?

Refer to safety protocols for structurally similar amines (e.g., cyclohexyl derivatives). Use PPE: respiratory protection (one-way valve), gloves, and lab coats. Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis. Avoid exposure to oxidizing agents (e.g., potassium permanganate) due to potential amine degradation .

Advanced: What strategies optimize the yield of oxadiazole ring formation during synthesis?

Yield optimization focuses on:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Stoichiometry : A 1:1.2 molar ratio of nitrile to hydroxylamine minimizes unreacted starting material. Monitor reaction progress via TLC or HPLC .

Advanced: How can researchers resolve contradictions in reported biological activities?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis.
  • Dose-response studies : Test across a wide concentration range (nM–μM) to identify true activity thresholds.
  • Control experiments : Compare with known oxadiazole-based inhibitors (e.g., anti-cancer agents in ) to contextualize results .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and oxadiazole carbons (δ 155–165 ppm).
  • IR Spectroscopy : Detect N–H stretches (amine, ~3300 cm⁻¹) and C=N/C–O bands (oxadiazole, ~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl) .

Advanced: How to design stability studies under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure .

Advanced: What computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate charge distribution on the oxadiazole ring.
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Basic: What solvents are suitable for recrystallization of this hydrochloride salt?

Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity. For higher purity, use acetonitrile under reduced pressure. Avoid halogenated solvents (e.g., DCM) due to poor solubility .

Advanced: How can kinetic studies elucidate the reaction mechanism of oxadiazole formation?

  • Rate determination : Conduct pseudo-first-order experiments with excess hydroxylamine.
  • Activation energy : Calculate via the Arrhenius equation using rate constants at 60°C, 80°C, and 100°C.
  • Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to track nitrogen incorporation into the oxadiazole ring .

Advanced: How does structural modification of the cyclohexyl or oxadiazole groups affect biological activity?

  • Cyclohexyl substitution : Replace with adamantyl to enhance lipophilicity and blood-brain barrier penetration.
  • Oxadiazole modification : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring and improve binding affinity.
  • Amine functionalization : Convert to a tertiary amine (e.g., dimethylamine) to reduce cytotoxicity while retaining activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

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